molecular formula C16H16N2O B11865929 3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine CAS No. 62693-66-7

3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine

Cat. No.: B11865929
CAS No.: 62693-66-7
M. Wt: 252.31 g/mol
InChI Key: LKIHRHQSDNPYND-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine is an indole-based research chemical provided for investigational use in biological and pharmacological screening. Indole derivatives are recognized as a privileged scaffold in medicinal chemistry due to their diverse biological activities and high affinity for multiple receptors . Specifically, methoxyphenyl-substituted indole compounds have demonstrated significant potential as antitumoral agents. For instance, a related fluorescent indole derivative exhibited potent in vitro cell growth inhibition against human tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and melanoma (A375-C5), with remarkably low GI50 values ranging from 0.25 to 0.33 μM . This class of compounds is also highly relevant in advanced drug delivery research. Studies on similar molecules have shown they can be successfully encapsulated in monodisperse nanoliposome formulations with hydrodynamic diameters below 120 nm, which are designed to improve bioavailability and target tumor tissues through the Enhanced Permeability and Retention (EPR) effect . The intrinsic properties of the indole core make this compound a valuable intermediate for constructing more complex molecules for structure-activity relationship (SAR) studies and for exploring new therapeutic possibilities in areas such as antiviral, anti-inflammatory, and central nervous system (CNS) agent development . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62693-66-7

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-methylindol-2-amine

InChI

InChI=1S/C16H16N2O/c1-18-14-6-4-3-5-13(14)15(16(18)17)11-7-9-12(19-2)10-8-11/h3-10H,17H2,1-2H3

InChI Key

LKIHRHQSDNPYND-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1N)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Sonogashira Coupling for Indole Ring Formation

A modified Sonogashira reaction constructs the indole skeleton with pre-installed substituents:

  • Alkyne formation : React 2-iodoaniline with 3-phenyl-1-propyne using Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.01 equiv) in Et₃N at room temperature.

  • Cyclization : Treat the resulting 2-alkynylaniline with benzenesulfonyl chloride and pyridine in CH₂Cl₂ to form 1-(phenylsulfonyl)-1H-indole.

  • Functionalization :

    • Introduce 4-methoxyphenyl via Suzuki-Miyaura coupling at position 3.

    • Replace the sulfonyl group with a methyl group using K₂CO₃ in water at 130°C.

Yield : 91% for analogous 2-benzyl-1-(phenylsulfonyl)-1H-indole.

Eschenmoser Coupling for Direct Amination

Eschenmoser coupling offers a modular route to install the amine group at position 2:

  • Substrate preparation : Synthesize 3-bromo-1-methyl-1H-indole bearing a 4-methoxyphenyl group at position 3 via Ullmann coupling.

  • Coupling reaction : React the 3-bromoindole with thiobenzamide or thioacetamide in the presence of a base (e.g., K₂CO₃) to form the Z-configured enamine.

Conditions :

  • Solvent: DMF, 80°C, 12 h.

  • Scalability: Demonstrated for gram-scale syntheses.

Yield : 70–97% for related Z-3-[amino(aryl)methylidene]indol-2-ones.

Reductive Amination for N-Methylation

N-Methylation is critical for introducing the 1-methyl group. A tandem reductive amination protocol achieves this efficiently:

  • Imine formation : Condense 1H-indol-2-amine with 4-methoxybenzaldehyde in MeOH using an iridium catalyst (0.2 mol%) and Cs₂CO₃ (20 mol%) at 100°C.

  • Reduction : Treat the imine intermediate with H₂ (1 atm) and the same catalyst to yield the N-methylated product.

Yield : 80–90% for analogous N-methylated amines.

Comparative Analysis of Methodologies

MethodKey StepsYield (%)AdvantagesLimitations
Microwave-AssistedSpiro-isoxazole formation, hydrazine ring-opening68–90Rapid, high-yieldingRequires specialized microwave equipment
Sonogashira CouplingAlkyne cyclization, Suzuki coupling85–91Regioselective, versatileMulti-step, costly catalysts
Eschenmoser CouplingBromoindole coupling with thioamides70–97Scalable, Z-selectivityLimited to thioamide substrates
Reductive AminationImine formation, catalytic hydrogenation80–90Mild conditions, one-potRequires high-pressure H₂

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted indole derivatives.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine serves as a building block for synthesizing more complex molecules. Its unique substitution pattern allows for various chemical modifications, making it a valuable intermediate in the development of new compounds.

Biology

The compound is utilized as a probe in biological studies to investigate the role of indole-containing compounds in various biological systems. Its ability to interact with biological targets makes it a useful tool for understanding complex biochemical pathways.

Medicine

3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine shows promising therapeutic properties , including:

  • Anticancer Activity : Studies have demonstrated significant cytotoxic effects against various cancer cell lines, such as human leukemia (MV4-11), lung cancer (A549), and colon cancer (HCT116). The compound induces apoptosis through caspase pathway activation and inhibits cell proliferation markers like cyclin D1 .
  • Anti-inflammatory Properties : It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, reducing oxidative stress by decreasing reactive oxygen species (ROS) levels .
  • Antimicrobial Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

Summary of Biological Activities

Biological ActivityEffectReference
AnticancerIC50 values in micromolar range against MV4-11, A549, HCT116
Anti-inflammatoryInhibition of TNF-α and IL-6; reduction of ROS
AntimicrobialEffective against MRSA and other bacterial strains

Case Study: Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of various indole derivatives highlighted that 3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine demonstrated significant antiproliferative activity across multiple cancer cell lines. The results indicated a preferential suppression of rapidly dividing cells compared to normal fibroblast cells, suggesting a favorable therapeutic index for cancer treatment .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Analysis

The compound’s structure can be compared to the following analogues:

Compound Name Substituents (Indole Positions) Key Structural Differences Reference
3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine 1-Me, 2-NH₂, 3-(4-MeO-Ph) N/A (Target compound) -
N-(4-Methylphenyl)-3-(1-Me-2-Ph-indol-3-yl)-3-Ph-3H-indol-2-amine 1-Me, 2-NH(4-Me-Ph), 3-(Ph, 1-Me-2-Ph-indol) Bulky phenyl groups at position 3; additional indole moiety
(2-{[2-(4-MeO-Ph)-1H-indol-3-yl]thio}ethyl)amine 3-S-(CH₂)₂NH₂, 2-(4-MeO-Ph) Thioether linkage instead of direct NH₂ at position 2
N-[(5-(Benzyloxy)-1-Me-indol-2-yl)methyl]-N-Me-prop-2-yn-1-amine 1-Me, 2-CH₂-NMe-propargyl, 5-OBn Propargylamine side chain; benzyloxy at position 5

Key Observations :

  • The 4-methoxyphenyl group at position 3 is a shared feature in some analogues (e.g., ), but its combination with a methyl group at position 1 and amine at position 2 is unique to the target compound.
  • Bulky substituents (e.g., phenyl groups) at position 3, as in , may reduce solubility compared to the methoxyphenyl group.

Anti-inflammatory and Analgesic Potential

  • Abdellatif et al. (2016) : 3-Methyl-2-phenyl-1-substituted indoles demonstrated significant COX-2 inhibition (IC₅₀ = 0.18 μM) and analgesic activity in murine models .
  • Liu et al. (2016) : Indole-2-carboxamide derivatives reduced pro-inflammatory cytokines (e.g., TNF-α by 60% at 10 μM) in sepsis models .
  • Target Compound: While direct data is unavailable, the 4-methoxyphenyl group may enhance anti-inflammatory activity via electron-donating effects, similar to MMPP (a phenolic derivative), which inhibits STAT3 activation .

Enzyme Inhibition

  • Donepezil Hybrids () : Indole-propargylamine hybrids showed dual AChE/MAO-B inhibition (IC₅₀ = 0.35 μM and 43 nM, respectively) . The target compound’s amine group could facilitate similar interactions with enzyme active sites.

Antioxidant Activity

  • Gopi & Dhanaraju (): Indole-3-hydroxylmino methyl acetamides exhibited DPPH radical scavenging (EC₅₀ = 12–18 μM) . The target compound’s amine group may act as a hydrogen donor, though the lack of hydroxyl groups could limit potency.

Physicochemical Properties and Drug-Likeness

Property 3-(4-MeO-Ph)-1-Me-indol-2-amine MMPP (Phenolic Analog) N-(4-Me-Ph)-indole
Molecular Weight ~266 g/mol 298 g/mol 479 g/mol
Solubility Likely moderate (amine group) Low (due to phenolic OH) Low (bulky substituents)
Chemical Stability Expected stable (no labile groups) Low (phenolic oxidation) Stable
LogP (Predicted) ~3.2 4.1 5.8

Key Insights :

  • The target compound’s amine and methoxy groups may improve solubility compared to purely hydrophobic analogues (e.g., ).
  • MMPP’s instability highlights the advantage of the target compound’s non-phenolic structure.

Biological Activity

3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine is a compound that has attracted attention due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound features an indole core, which is known for its diverse biological activities. The presence of the methoxy group and the methyl substitution on the indole ring enhances its pharmacological profile.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of indole derivatives, including 3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine. For instance:

  • Cytotoxicity Studies : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays have shown IC50 values in the micromolar range, indicating potent activity against human leukemia (MV4-11), lung cancer (A549), and colon cancer (HCT116) cells .
  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 .

Anti-inflammatory Properties

The anti-inflammatory activity of 3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine has also been documented:

  • Inhibition of Pro-inflammatory Cytokines : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS) .
  • Oxidative Stress Reduction : It exhibits antioxidant properties by reducing reactive oxygen species (ROS) levels, which are often elevated during inflammatory responses .

Antimicrobial Activity

The antimicrobial properties of indole derivatives are well-established, and 3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine is no exception:

  • Activity Against Bacteria : Studies have reported that this compound shows activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

Table 1: Summary of Biological Activities

Biological ActivityEffectReference
AnticancerIC50 values in micromolar range against MV4-11, A549, HCT116
Anti-inflammatoryInhibition of TNF-α and IL-6; reduction of ROS
AntimicrobialEffective against MRSA and other bacterial strains

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various indole derivatives, 3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine demonstrated significant antiproliferative activity across multiple cancer cell lines. The results indicated a preferential suppression of rapidly dividing cells compared to normal fibroblast cells, suggesting a therapeutic index favorable for cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine, and how can reaction conditions be optimized?

  • Methodology : Use a multi-step approach involving indole core functionalization. For example:

  • Step 1 : Introduce the 4-methoxyphenyl group via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and boronic acid derivatives .
  • Step 2 : Methylate the indole nitrogen using methyl iodide under basic conditions (e.g., NaH in DMF).
  • Optimization : Monitor reaction progress via TLC/HPLC. Improve yield by optimizing solvent polarity (e.g., DMF vs. THF) and temperature (70–100°C). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy protons at δ ~3.8 ppm, indole NH absence due to methylation) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺).
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).

Q. How can researchers evaluate the compound’s stability under various storage conditions?

  • Methodology :

  • Accelerated Stability Studies : Store aliquots at 4°C, -20°C, and room temperature. Assess degradation via HPLC over 1–6 months.
  • Light Sensitivity : Expose to UV/visible light and compare degradation rates using NMR/MS .
  • Best Practices : Recommend storage in amber vials under inert gas (N₂/Ar) at -20°C for long-term stability.

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/dichloromethane). Use SHELX software (SHELXL for refinement) to resolve bond lengths/angles and confirm regiochemistry .
  • Challenge Handling : If crystallization fails, employ powder XRD paired with DFT calculations to infer molecular packing.

Q. How can computational modeling predict the compound’s binding affinity for enzymes like monoamine oxidase (MAO)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into MAO-B active sites (PDB: 2V5Z). Validate poses with MD simulations (GROMACS) to assess stability .
  • QSAR Models : Develop quantitative structure-activity relationships using logP, polar surface area, and H-bond donors as descriptors. Cross-validate with experimental IC₅₀ data.

Q. How should contradictory biological activity data between studies be addressed?

  • Methodology :

  • Assay Standardization : Re-evaluate activity under controlled conditions (e.g., enzyme source, substrate concentration, pH).
  • Purity Verification : Re-test the compound after repurification to exclude impurities as confounding factors.
  • Orthogonal Assays : Confirm inhibitory effects using fluorescence-based and radiometric assays (e.g., MAO-Glo™ vs. kynuramine oxidation) .

Q. What strategies can elucidate the compound’s metabolic pathways in vitro?

  • Methodology :

  • Hepatocyte Incubation : Incubate with primary human hepatocytes (37°C, 5% CO₂). Quench reactions at intervals (0–120 min) with acetonitrile.
  • LC-MS/MS Analysis : Identify phase I/II metabolites (e.g., demethylation, glucuronidation) using Q-TOF/MS. Compare fragmentation patterns with standards .

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